2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(3,4,5-trimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C26H31N5O5. It includes a pyrimidinyl group attached to a phenylpiperazinyl group via an oxygen atom, and an acetamide group attached to a trimethoxyphenyl group.Physical and Chemical Properties Analysis
The molecular weight of this compound is 493.564. Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not available in the resources I found .Scientific Research Applications
Antimicrobial Activity
Some derivatives, including pyrimidinones and oxazinones fused with thiophene rings, were synthesized for their potential as antimicrobial agents. These compounds demonstrated good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012). Similar antimicrobial activity was observed in other studies focusing on new heterocycles incorporating antipyrine moiety, which showed effectiveness against various microbial strains (Bondock et al., 2008).
Anticancer and Anti-inflammatory Agents
A novel series of pyrazolopyrimidine derivatives was synthesized with demonstrated anticancer and anti-5-lipoxygenase activities, indicating potential for dual therapeutic applications (Rahmouni et al., 2016). Furthermore, certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives showed appreciable cancer cell growth inhibition against a panel of cancer cell lines, highlighting their potential as new anticancer agents (Al-Sanea et al., 2020).
Analgesic and Anti-inflammatory Activity
Derivatives of 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide were synthesized and evaluated for their in vitro antioxidant, in vivo analgesic, and anti-inflammatory activities. The synthesized compound exhibited notable DPPH radical scavenging activity, analgesic, and anti-inflammatory activities in comparison with standards, suggesting potential therapeutic applications (Nayak et al., 2014).
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in learning and memory .
Mode of Action
The compound interacts with AChE by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the brain . The compound exhibits a mixed-type inhibition, indicating that it can bind to both the free enzyme and the enzyme-substrate complex .
Biochemical Pathways
By inhibiting AChE, the compound affects the cholinergic pathway . This pathway involves the transmission of signals in the brain using acetylcholine as a neurotransmitter . Increased levels of acetylcholine due to AChE inhibition can enhance cognitive functions .
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to improved cognitive functions . This makes the compound a potential candidate for the treatment of neurodegenerative diseases like Alzheimer’s disease, which is characterized by a decline in cognitive abilities .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins. For instance, it has been found to exhibit inhibitory activities against acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine in the brain . The nature of these interactions is complex and involves both competitive and non-competitive inhibition .
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with biomolecules, such as enzymes. It acts as a selective AChE inhibitor, as confirmed by molecular docking studies . It also induces changes in gene expression, although the specific genes affected are yet to be identified.
Properties
IUPAC Name |
2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy-N-(3,4,5-trimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O5/c1-18-14-24(29-26(27-18)31-12-10-30(11-13-31)20-8-6-5-7-9-20)36-17-23(32)28-19-15-21(33-2)25(35-4)22(16-19)34-3/h5-9,14-16H,10-13,17H2,1-4H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAQGSUVROOERQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)OCC(=O)NC4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.